MG-101

Catalog No.
S548241
CAS No.
110044-82-1
M.F
C20H37N3O4
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MG-101

CAS Number

110044-82-1

Product Name

MG-101

IUPAC Name

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide

Molecular Formula

C20H37N3O4

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1

InChI Key

FMYKJLXRRQTBOR-BZSNNMDCSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Ac-Leu-Leu-Nle-al, acetyl-leucyl-leucyl-norleucinal, acetyl-leucyl-leucyl-norleucine-aldehyde, acetylleucyl-leucyl-norleucinal, ALLN peptide, ALLNal, CPI(1), LLnL peptide, N-Ac-Leu-Leu-norleucinal, N-acetyl-leucyl-leucyl-norleucinal

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C

The exact mass of the compound Acetylleucyl-leucyl-norleucinal is 383.27841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Leupeptins - Supplementary Records. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MG-101, also known as N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (ALLN), is a potent, cell-permeable peptide aldehyde inhibitor of cysteine proteases. It is primarily recognized for its strong inhibitory activity against calpains and lysosomal cathepsins. With well-documented inhibition constants (Ki) for Calpain I (190 nM) and Calpain II (220 nM), it serves as a critical tool in studies of apoptosis, cell cycle progression, and neurodegenerative pathways where these proteases are implicated. Its established mechanism as a reversible inhibitor makes it a standard choice for investigating cellular processes regulated by protein degradation.

While both MG-101 and the common analog MG-132 are peptide aldehyde inhibitors, they are not functionally interchangeable, and substitution can lead to misinterpretation of experimental results. MG-101 (Ac-Leu-Leu-Nle-CHO) and MG-132 (Z-Leu-Leu-Leu-CHO) differ in their N-terminal protecting groups (Acetyl vs. Carbobenzyloxy) and C-terminal residues (Norleucinal vs. Leucinal). These structural differences result in distinct inhibitory profiles. For instance, MG-132 is a significantly more potent inhibitor of the proteasome's chymotrypsin-like activity (Ki = 4 nM) compared to MG-101. Conversely, MG-101 exhibits potent inhibition of calpains I and II (Ki = 190-220 nM), a characteristic less pronounced in MG-132 which shows an IC50 of 1.2 µM for calpain. Procuring MG-132 for calpain-focused studies or using MG-101 where highly specific proteasome blockade is required can compromise data validity and reproducibility.

Potent Dual Inhibition of Calpain I/II, Unlike Proteasome-Focused MG-132

MG-101 provides potent and well-characterized inhibition of both Calpain I and Calpain II, which are critical in calcium-activated proteolysis. In direct comparison, the widely used proteasome inhibitor MG-132 is substantially less effective against calpains, requiring micromolar concentrations for similar effects. This makes MG-101 a more precise tool for applications requiring strong calpain blockade without the primary, high-potency inhibition of the proteasome seen with MG-132.

Evidence DimensionInhibitor Constant (Ki) for Calpain I / II
Target Compound DataKi = 190 nM (Calpain I), 220 nM (Calpain II)
Comparator Or BaselineMG-132: IC50 = 1.2 µM (1200 nM) for Calpain
Quantified DifferenceOver 5-fold more potent against calpains compared to MG-132.
ConditionsEnzymatic assays with purified calpain I and II.

For studies focused on calpain-mediated pathways (e.g., ischemic injury, neurodegeneration), using MG-101 avoids the confounding, potent proteasome inhibition characteristic of MG-132, ensuring clearer, more reproducible results.

Superior Formulation Compatibility in Aqueous Co-Solvent Systems for In Vivo Use

MG-101 demonstrates reliable solubility in common parenteral formulation vehicles used for in vivo research, such as those containing PEG300, Tween80, and saline. Clear solutions can be prepared at concentrations suitable for typical dosing regimens (e.g., ≥1.67 mg/mL). In contrast, many peptide aldehydes, including close analogs, often require suspension or the use of more aggressive solubilizers like SBE-β-CD, which can introduce experimental variability or unwanted biological effects. The ability to form a clear solution simplifies preparation, ensures dose uniformity, and improves the reproducibility of animal studies.

Evidence DimensionSolubility in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline
Target Compound Data≥ 1.67 mg/mL (clear solution)
Comparator Or BaselineAlternative peptide aldehydes requiring SBE-β-CD for suspension at similar concentrations.
Quantified DifferenceAchieves clear solution vs. suspension, improving dose homogeneity.
ConditionsStandard formulation protocol for in vivo administration.

This simplifies the preparation of dosing solutions for animal studies, reducing batch-to-batch variability and ensuring consistent bioavailability, which is a critical factor for procurement in preclinical research.

Demonstrated Purity-Linked Reproducibility in Cell Cycle Arrest Studies

The use of high-purity MG-101 is directly linked to reproducible induction of metaphase arrest in cell-based assays by specifically inhibiting cyclin B degradation. This effect is dose-dependent and serves as a reliable functional readout. In contrast, crude mixtures or compounds with uncharacterized impurities can lead to inconsistent results, including unexpected cytotoxicity or off-target effects that obscure the specific mechanism of action. Procuring MG-101 with verified purity (>98%) is essential for obtaining consistent and interpretable data in cell cycle research.

Evidence DimensionFunctional Outcome Reproducibility
Target Compound DataConsistent G2/M phase arrest via inhibition of cyclin B degradation with high-purity MG-101.
Comparator Or BaselineVariable efficacy and potential for off-target effects with lower-purity or crude peptide aldehyde preparations.
Quantified DifferenceQualitative difference in data reproducibility and clarity of mechanistic interpretation.
ConditionsIn vitro studies on CHO (Chinese Hamster Ovary) cells.

Ensures that observed biological effects are attributable to the specific inhibitor, justifying the procurement of a well-characterized, high-purity compound to avoid costly repeat experiments and invalid conclusions.

Investigating Calpain-Mediated Neurodegeneration

In models of ischemic stroke or neurodegenerative diseases like Alzheimer's, where dysregulation of calpain activity is a key pathological feature, MG-101 is the appropriate tool. Its potent inhibition of Calpain I and II allows for targeted investigation of this pathway with minimal confounding effects from strong proteasome inhibition.

Preclinical In Vivo Studies Requiring Consistent Dosing

For animal studies investigating the therapeutic potential of calpain inhibition, MG-101's superior solubility and compatibility with standard parenteral vehicles is a critical advantage. This ensures reproducible dosing and bioavailability, which is essential for generating reliable preclinical data.

Cell Cycle Analysis and Apoptosis Research

When studying the regulation of apoptosis or cell cycle progression, particularly the role of cyclin B degradation, high-purity MG-101 provides a reliable method to induce cell cycle arrest. This allows for synchronized cell populations and clear, interpretable results in downstream analyses.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

383.27840667 Da

Monoisotopic Mass

383.27840667 Da

Heavy Atom Count

27

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

LLX

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Dates

Last modified: 08-15-2023
1: Cheng XG, Su YP, Luo CJ, Liu XH. [Effect of calpain inhibitor I on ikappaBalpha expression and cytokine secretion in RAW264.7 cells attacked with LPS]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2006 Nov;22(6):720-2. Chinese. PubMed PMID: 17077009.
2: Zhu H, Zhang L, Huang X, Davis JJ, Jacob DA, Teraishi F, Chiao P, Fang B. Overcoming acquired resistance to TRAIL by chemotherapeutic agents and calpain inhibitor I through distinct mechanisms. Mol Ther. 2004 May;9(5):666-73. PubMed PMID: 15120327.
3: Marzocco S, Di Paola R, Autore G, Mazzon E, Pinto A, Caputi AP, Thiemermann C, Cuzzocrea S. Calpain inhibitor I reduces intestinal ischemia-reperfusion injury in the rat. Shock. 2004 Jan;21(1):38-44. PubMed PMID: 14676682.
4: Cuzzocrea S, Chatterjee PK, Mazzon E, Serraino I, Dugo L, Centorrino T, Barbera A, Ciccolo A, Fulia F, McDonald MC, Caputi AP, Thiemermann C. Effects of calpain inhibitor I on multiple organ failure induced by zymosan in the rat. Crit Care Med. 2002 Oct;30(10):2284-94. PubMed PMID: 12394957.
5: Ballinger A, Azooz O. Calpain inhibitor I and colonic inflammation induced by DNBS in the rat. Gut. 2002 Mar;50(3):440-1. PubMed PMID: 11839729; PubMed Central PMCID: PMC1773137.
6: Obatomi DK, Blackburn RO, Bach PH. Adenine nucleotide and calpain inhibitor I protect against atractyloside-induced toxicity in rat renal cortical slices in vitro. Arch Toxicol. 2001 Oct;75(8):487-96. PubMed PMID: 11757673.
7: Cuzzocrea S, McDonald MC, Mazzon E, Mota-Filipe H, Centorrino T, Terranova ML, Ciccolo A, Britti D, Caputi AP, Thiemermann C. Calpain inhibitor I reduces colon injury caused by dinitrobenzene sulphonic acid in the rat. Gut. 2001 Apr;48(4):478-88. PubMed PMID: 11247891; PubMed Central PMCID: PMC1728239.
8: McDonald MC, Mota-Filipe H, Paul A, Cuzzocrea S, Abdelrahman M, Harwood S, Plevin R, Chatterjee PK, Yaqoob MM, Thiemermann C. Calpain inhibitor I reduces the activation of nuclear factor-kappaB and organ injury/dysfunction in hemorrhagic shock. FASEB J. 2001 Jan;15(1):171-186. PubMed PMID: 11149905.
9: Cuzzocrea S, McDonald MC, Mazzon E, Siriwardena D, Serraino I, Dugo L, Britti D, Mazzullo G, Caputi AP, Thiemermann C. Calpain inhibitor I reduces the development of acute and chronic inflammation. Am J Pathol. 2000 Dec;157(6):2065-79. PubMed PMID: 11106579; PubMed Central PMCID: PMC1885785.
10: Sierra-Paredes G, Cornes JM, Sierra-Marcuño G. Calpain inhibitor I retards seizure offset in the hippocampus of freely moving rats. Neurosci Lett. 1999 Mar 26;263(2-3):165-8. PubMed PMID: 10213161.
11: Zhang L, Song L, Parker EM. Calpain inhibitor I increases beta-amyloid peptide production by inhibiting the degradation of the substrate of gamma-secretase. Evidence that substrate availability limits beta-amyloid peptide production. J Biol Chem. 1999 Mar 26;274(13):8966-72. PubMed PMID: 10085142.
12: Ruetten H, Thiemermann C. Effect of calpain inhibitor I, an inhibitor of the proteolysis of I kappa B, on the circulatory failure and multiple organ dysfunction caused by endotoxin in the rat. Br J Pharmacol. 1997 Jun;121(4):695-704. PubMed PMID: 9208136; PubMed Central PMCID: PMC1564738.
13: Milligan SA, Owens MW, Grisham MB. Inhibition of IkappaB-alpha and IkappaB-beta proteolysis by calpain inhibitor I blocks nitric oxide synthesis. Arch Biochem Biophys. 1996 Nov 15;335(2):388-95. PubMed PMID: 8914937.
14: Klafki HW, Paganetti PA, Sommer B, Staufenbiel M. Calpain inhibitor I decreases beta A4 secretion from human embryonal kidney cells expressing beta-amyloid precursor protein carrying the APP670/671 double mutation. Neurosci Lett. 1995 Dec 1;201(1):29-32. PubMed PMID: 8830305.
15: Fitzpatrick JS, Shahi K, Baudry M. Effect of seizure activity and calpain inhibitor I on LTP in juvenile hippocampal slices. Int J Dev Neurosci. 1992 Aug;10(4):313-9. PubMed PMID: 1384274.
16: Reichelt R, Möhler H, Hebebrand J. Calpain inhibitor I prevents rapid postmortem degradation of benzodiazepine binding proteins: fluorographic and immunological evidence. J Neurochem. 1990 Nov;55(5):1711-5. PubMed PMID: 2170581.

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